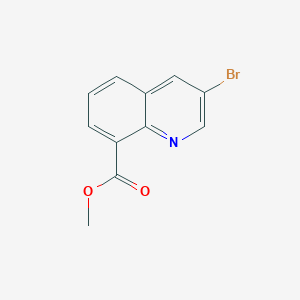

Methyl 3-bromoquinoline-8-carboxylate

Description

Significance of Quinoline (B57606) Scaffolds in Heterocyclic Chemistry

The quinoline ring system, consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a privileged scaffold in medicinal chemistry and materials science. nih.goviipseries.org This nitrogen-containing heterocyclic framework is a core component of numerous natural products, pharmaceuticals, and agrochemicals, exhibiting a wide spectrum of biological activities. researchgate.net The versatility of the quinoline nucleus allows for functionalization at various positions, enabling the fine-tuning of its electronic and steric properties to achieve desired chemical and biological functions. mdpi.com Consequently, the development of novel synthetic methodologies for the construction and modification of the quinoline scaffold remains an active area of research. nih.gov

Overview of Brominated Quinolines in Advanced Organic Synthesis

The introduction of a bromine atom onto the quinoline scaffold significantly enhances its synthetic utility. Brominated quinolines are key intermediates in a variety of cross-coupling reactions, including the Suzuki-Miyaura, Heck, and Sonogashira reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. wikipedia.orgwikipedia.org The C-Br bond can be readily transformed into other functional groups, providing access to a diverse range of substituted quinoline derivatives that would be difficult to synthesize directly. researchgate.net The position of the bromine atom on the quinoline ring dictates its reactivity and the types of transformations it can undergo, making regioselective bromination a critical aspect of synthetic strategy. researchgate.net

Positional Relevance of Methyl 3-bromoquinoline-8-carboxylate within Quinoline Derivatives

Methyl 3-bromoquinoline-8-carboxylate is a disubstituted quinoline derivative with distinct functional groups at key positions. The bromine atom at the 3-position is located on the pyridine ring, which influences the electronic properties of the heterocyclic system. This position is susceptible to nucleophilic substitution and is a valuable handle for further molecular elaboration through cross-coupling reactions.

The methyl carboxylate group at the 8-position is situated on the benzene ring. The presence of this electron-withdrawing group can influence the reactivity of the entire quinoline system. Furthermore, the 8-position is sterically distinct and can play a role in directing interactions with biological targets or influencing the solid-state packing of materials. The specific arrangement of a bromo substituent on the pyridine ring and a carboxylate group on the carbocyclic ring provides a unique platform for the synthesis of more complex molecules with potential applications in various fields of chemical research.

Chemical Properties and Synthesis of Methyl 3-bromoquinoline-8-carboxylate

While specific, detailed research articles focusing exclusively on Methyl 3-bromoquinoline-8-carboxylate are limited, its chemical properties can be inferred from the general reactivity of bromoquinolines and quinoline carboxylates.

| Property | Value |

| Chemical Formula | C₁₁H₈BrNO₂ |

| Molecular Weight | 266.09 g/mol |

| CAS Number | 1823896-96-3 |

| Predicted XLogP3 | 2.7 |

| Monoisotopic Mass | 264.97385 Da |

This data is sourced from PubChem. uni.lu

The synthesis of Methyl 3-bromoquinoline-8-carboxylate would likely involve a multi-step sequence. One plausible approach could be the construction of the quinoline ring system first, followed by regioselective bromination. Classical quinoline syntheses such as the Skraup or Doebner-von Miller reactions could be employed to generate a quinoline-8-carboxylate precursor. iipseries.orgnih.gov Subsequent bromination would need to be carefully controlled to achieve substitution at the 3-position. researchgate.net

Alternatively, a strategy involving the synthesis of a pre-functionalized aniline (B41778) derivative could be envisioned. For instance, an aniline bearing a substituent that can be later converted to a methyl carboxylate group could be subjected to a cyclization reaction with a three-carbon synthon to form the quinoline core, with subsequent bromination. Palladium-catalyzed methods for quinoline synthesis also offer a modern and efficient alternative for constructing such disubstituted systems. rsc.org The esterification of a 3-bromoquinoline-8-carboxylic acid intermediate would be the final step in such a synthetic route. orgsyn.orgorganic-chemistry.org

The reactivity of Methyl 3-bromoquinoline-8-carboxylate is expected to be dictated by its two primary functional groups. The bromo substituent at the 3-position makes it a suitable substrate for various palladium-catalyzed cross-coupling reactions, allowing for the introduction of aryl, alkyl, or alkynyl groups. wikipedia.orgwikipedia.org The methyl ester at the 8-position can undergo hydrolysis to the corresponding carboxylic acid, which can then be converted to amides or other derivatives.

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-bromoquinoline-8-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrNO2/c1-15-11(14)9-4-2-3-7-5-8(12)6-13-10(7)9/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZHVPZTVAAZWDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC2=CC(=CN=C21)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Organic Transformations and Synthetic Utility of Methyl 3 Bromoquinoline 8 Carboxylate

Functional Group Interconversions of the Bromine Atom

The bromine atom attached to the quinoline (B57606) core is a key handle for introducing molecular diversity. It readily participates in various substitution and coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

The bromine atom on the quinoline ring can be displaced by nucleophiles, although the reactivity depends on the specific reaction conditions and the position of the halogen. Bromoquinolines are frequently used as precursors for creating multifunctional quinoline compounds. nih.gov The presence of activating groups, such as a nitro group, can facilitate nucleophilic aromatic substitution (SNAr) reactions by reducing the electron density of the ring system. nih.gov While direct nucleophilic substitution on the C-3 position of Methyl 3-bromoquinoline-8-carboxylate is less common without activation, related halo-quinolines can undergo substitution with various nucleophiles to introduce cyano, methoxy (B1213986), and amino groups. nih.govresearchgate.net These transformations highlight the potential of the bromo-substituent as a site for introducing new functionalities.

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for modifying aryl halides like Methyl 3-bromoquinoline-8-carboxylate. These reactions allow for the precise and efficient formation of new bonds, significantly expanding the synthetic possibilities.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a widely used method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org This reaction is highly valued for its tolerance of a wide range of functional groups and its generally mild reaction conditions. asianpubs.org Bromoquinolines are effective substrates in Suzuki couplings, reacting with various aryl and heteroaryl boronic acids to produce substituted biaryl quinoline structures. researchgate.netnih.gov This method is instrumental in synthesizing polyolefins, styrenes, and substituted biphenyls. wikipedia.org

| Reactant 1 | Reactant 2 | Catalyst/Base | Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| 3-Bromoquinoline (B21735) | 3,5-dimethylisoxazole-4-boronic acid pinacol (B44631) ester | Pd Catalyst / DBU | THF/water | 3-(Isoxazol-4-yl)quinoline | researchgate.net |

| Aryl Halide | Arylboronic Acid | Pd(OAc)2/PCy3 | Room Temp | Biaryl Compound | organic-chemistry.org |

| 6-Bromoquinoline | π-deficient heteroaryl boronic ester | Pd Catalyst / Ktrimethylsilanolate | Anhydrous, 5-10 min | 6-(Heteroaryl)quinoline | nih.gov |

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org This transformation is a cornerstone of C-C bond formation, enabling the synthesis of complex molecules and natural products. nih.govyoutube.com The reaction typically proceeds with excellent trans selectivity. organic-chemistry.org The versatility of the Heck reaction allows for the arylation of various alkenes, making it a valuable tool for modifying compounds like Methyl 3-bromoquinoline-8-carboxylate.

| Halide Substrate | Alkene Substrate | Catalyst/Base | Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| Iodobenzene | Styrene | PdCl2 / KOAc | Methanol (B129727), 120°C | Stilbene | wikipedia.org |

| Aryl Bromide | n-Butyl Acrylate | Palladium/Phosphine-Imidazolium Salt | - | Substituted Alkene | organic-chemistry.org |

| Aryl Halide with pendant carboxylic acid | Trisubstituted Olefin | Palladium / Monophosphine Ligand | - | Arylated Olefin | chemrxiv.org |

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines. wikipedia.orgorganic-chemistry.org This reaction has become a vital method for preparing aryl amines due to its broad substrate scope and functional group tolerance, largely replacing harsher traditional methods. wikipedia.org The reaction can be used to couple bromoquinolines with a wide variety of primary and secondary amines, as well as anilines, providing access to a diverse range of N-substituted quinoline derivatives. scienceopen.comias.ac.in

| Aryl Halide | Amine | Catalyst/Ligand | Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| Aryl Halide | Primary or Secondary Amine | Palladium Catalyst | Base | Aryl Amine | wikipedia.orgorganic-chemistry.org |

| 6,7-Dihalo-5,8-quinolinequinone | Aniline (B41778) derivative | Pd(OAc)2 / BrettPhos | Base, EtOH, Reflux | 6-Arylamino-quinolinequinone | scienceopen.com |

| 8-(Benzyloxy)-5-bromoquinoline | N-methylaniline | Pd(OAc)2 / Electron-rich phosphine (B1218219) ligand | 110-120°C | 5-(N-methylanilino)-8-(benzyloxy)quinoline | ias.ac.in |

Transformations of the Carboxylate Moiety

The methyl carboxylate group at the C-8 position offers another avenue for synthetic modification, allowing for transformations into carboxylic acids, amides, and alcohols, each of which can serve as a precursor for further functionalization.

The hydrolysis of the methyl ester in Methyl 3-bromoquinoline-8-carboxylate to the corresponding carboxylic acid, 3-bromoquinoline-8-carboxylic acid, is a fundamental transformation. This reaction is typically achieved under basic conditions, for instance, by heating with an alkali hydroxide (B78521) like sodium hydroxide or lithium hydroxide in a suitable solvent mixture such as aqueous methanol or ethanol. The resulting carboxylate salt is then acidified to yield the final carboxylic acid product. This carboxylic acid is a key intermediate for subsequent reactions, such as amidation.

The synthesis of quinoline-8-carboxamides can be achieved from Methyl 3-bromoquinoline-8-carboxylate. medjchem.com One common method involves a two-step process: first, the ester is hydrolyzed to the carboxylic acid as described above. The resulting 3-bromoquinoline-8-carboxylic acid is then coupled with a desired primary or secondary amine using a peptide coupling agent. bohrium.comresearchgate.net Common coupling reagents include HBTU (Hexafluorophosphate Benzotriazole Tetramethyl Uronium), which facilitates amide bond formation under mild conditions, often in the presence of a non-nucleophilic base like triethylamine (B128534) or Hünig's base. scispace.comorganic-chemistry.org Direct conversion of the ester to an amide (ammonolysis) by heating with an amine is also possible, though it can require more forcing conditions. These amidation reactions are crucial for building complex molecules with potential biological activity. bohrium.commdpi.com

The carboxylate group can be reduced to a primary alcohol, yielding (3-bromoquinolin-8-yl)methanol. This transformation is typically accomplished using powerful reducing agents. Lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent like tetrahydrofuran (B95107) (THF) is a common and effective reagent for this type of ester reduction. mdpi.com The reaction involves the nucleophilic addition of hydride ions to the carbonyl carbon of the ester. A subsequent aqueous workup protonates the resulting alkoxide to give the desired alcohol. The resulting primary alcohol can be a useful intermediate for further synthetic modifications, such as oxidation to an aldehyde or conversion to a leaving group for substitution reactions. mdpi.com

Role as a Key Synthetic Intermediate for Complex Molecular Architectures

Methyl 3-bromoquinoline-8-carboxylate is a versatile heterocyclic building block, the reactivity of which is dominated by the presence of a bromo substituent on the electron-deficient quinoline core and a methyl carboxylate group. These functional groups provide orthogonal handles for a variety of advanced organic transformations, making this compound a valuable precursor for the synthesis of more complex molecular architectures. The bromine atom at the 3-position is particularly amenable to palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This reactivity is central to its utility in constructing intricate polycyclic and fused heterocyclic systems.

The strategic positioning of the bromine atom on the quinoline scaffold of Methyl 3-bromoquinoline-8-carboxylate allows for its elaboration into a variety of polycyclic and fused heterocyclic systems through transition-metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, a powerful method for the formation of C-C bonds, is a prime example of a transformation that can be employed to append aryl or heteroaryl moieties to the quinoline core. By reacting Methyl 3-bromoquinoline-8-carboxylate with a suitable boronic acid or boronic ester in the presence of a palladium catalyst and a base, a diverse range of 3-arylquinoline-8-carboxylates can be synthesized. These products can then serve as precursors for further cyclization reactions, leading to the formation of fused ring systems.

For instance, the introduction of an ortho-functionalized aryl group via a Suzuki coupling can set the stage for a subsequent intramolecular cyclization. A classic example would be the coupling with a boronic acid bearing an ortho-amino or ortho-hydroxyl group. The resulting biaryl intermediate could then undergo an intramolecular condensation or cyclization to form a new heterocyclic ring fused to the quinoline framework. While specific examples utilizing Methyl 3-bromoquinoline-8-carboxylate are not extensively documented in publicly available literature, the general reactivity of bromoquinolines in such transformations is well-established.

The following table illustrates plausible palladium-catalyzed reactions that could be applied to Methyl 3-bromoquinoline-8-carboxylate for the synthesis of precursors to polycyclic systems, based on known transformations of similar bromo-substituted heterocycles.

| Reactant 1 | Reactant 2 | Catalyst/Reagents | Product Type | Potential Fused System |

| Methyl 3-bromoquinoline-8-carboxylate | (2-Aminophenyl)boronic acid | Pd(PPh₃)₄, K₂CO₃ | 3-(2-Aminophenyl)quinoline derivative | Indolo[3,2-c]quinoline derivative |

| Methyl 3-bromoquinoline-8-carboxylate | (2-Hydroxyphenyl)boronic acid | Pd(dppf)Cl₂, Cs₂CO₃ | 3-(2-Hydroxyphenyl)quinoline derivative | Benzofuro[3,2-c]quinoline derivative |

| Methyl 3-bromoquinoline-8-carboxylate | 2-Formylphenylboronic acid | Pd(OAc)₂, SPhos, K₃PO₄ | 3-(2-Formylphenyl)quinoline derivative | Acridone derivative |

This table presents hypothetical transformations based on established palladium-catalyzed cross-coupling reactions.

The synthetic utility of Methyl 3-bromoquinoline-8-carboxylate extends to its potential as a precursor for other important classes of nitrogen-containing heterocycles, namely quinoxaline (B1680401) and isoquinoline (B145761) derivatives. The construction of these frameworks from the starting material would involve a series of strategic chemical modifications.

Quinoxaline Derivatives:

The synthesis of a quinoxaline-fused system, such as a quinoxalino[2,3-c]quinoline, would necessitate the introduction of two adjacent amino groups onto the quinoline core, followed by condensation with a 1,2-dicarbonyl compound. A plausible synthetic route commencing from Methyl 3-bromoquinoline-8-carboxylate could involve an initial Buchwald-Hartwig amination to replace the bromine atom with an amino group. This palladium-catalyzed C-N bond-forming reaction is a powerful tool for the arylation of amines.

Following the successful installation of an amino group at the 3-position, the subsequent introduction of a second amino group at the 2-position would be required. This could potentially be achieved through a nitration reaction directed by the existing amino and carboxylate groups, followed by reduction of the nitro group. The resulting 2,3-diaminoquinoline-8-carboxylate could then be cyclized with a suitable diketone (e.g., benzil) to afford the desired polycyclic quinoxaline derivative.

Isoquinoline Derivatives:

The transformation of a quinoline into an isoquinoline is a more complex undertaking that would involve significant skeletal rearrangement. A direct conversion is not straightforward. However, one could envision a multi-step sequence wherein the quinoline ring is cleaved and subsequently reformed to yield an isoquinoline scaffold.

A hypothetical pathway could involve the oxidative cleavage of the benzene (B151609) ring of the quinoline nucleus, followed by a series of functional group manipulations and a final ring-closing reaction to construct the isoquinoline core. The ester group at the 8-position could serve as a handle for directing these transformations or for the introduction of substituents on the newly formed ring. It is important to note that such a transformation would be challenging and require carefully optimized reaction conditions.

The following table outlines a potential synthetic sequence for the conversion of Methyl 3-bromoquinoline-8-carboxylate into a precursor for quinoxaline derivatives.

| Step | Reaction Type | Reagents | Intermediate/Product |

| 1 | Buchwald-Hartwig Amination | NH₃, Pd₂(dba)₃, Xantphos, NaOt-Bu | Methyl 3-aminoquinoline-8-carboxylate |

| 2 | Nitration | HNO₃, H₂SO₄ | Methyl 3-amino-2-nitroquinoline-8-carboxylate |

| 3 | Reduction | H₂, Pd/C | Methyl 2,3-diaminoquinoline-8-carboxylate |

| 4 | Condensation/Cyclization | Benzil | Methyl 2,3-diphenylquinoxalino[2,3-c]quinoline-x-carboxylate |

This table outlines a hypothetical synthetic route.

Derivatization Strategies and Structure Reactivity Relationships in Quinoline Systems

Impact of Positional Isomerism on Reaction Outcomes

Positional isomerism significantly alters the chemical reactivity of the quinoline (B57606) scaffold. The location of the bromine atom and the methyl carboxylate group determines the accessibility of reaction sites and the electronic distribution across the bicyclic system. In Methyl 3-bromoquinoline-8-carboxylate, the bromine is on the electron-deficient pyridine (B92270) ring, while the carboxylate is on the electron-rich benzene (B151609) ring.

The reactivity of bromoquinolines in palladium-catalyzed reactions, such as Suzuki-Miyaura cross-coupling, is highly dependent on the bromine's position. For instance, the C-Br bond at the 3-position is reactive under these conditions, allowing for the formation of new carbon-carbon bonds. researchgate.netresearchgate.net If the bromine were located on the benzene portion of the ring system (e.g., at C-5, C-6, or C-7), its reactivity might differ based on the varied electronic environment and steric hindrance from adjacent rings or substituents.

Similarly, the placement of the carboxylate group at the C-8 position introduces significant steric and electronic effects due to its proximity to the C-7 position and the quinoline nitrogen, a phenomenon known as a peri-interaction. rsc.orgst-andrews.ac.uk Moving this group to a less sterically crowded position, such as C-6, would fundamentally change the molecule's three-dimensional structure and the reactivity of neighboring positions. For example, electrophilic substitution on the quinoline ring typically favors the C-5 and C-8 positions. quimicaorganica.orgreddit.com The presence of a deactivating carboxylate group at C-8 would thus direct an incoming electrophile to the C-5 or C-7 positions, as seen in the bromination of other 8-substituted quinolines. researchgate.netresearchgate.net

| Isomer | Key Structural Features | Predicted Impact on Reaction Outcomes |

|---|---|---|

| Methyl 3-bromoquinoline-8-carboxylate | Br on pyridine ring; CO₂Me in sterically hindered peri-position. | - C-3 Br is active in Pd-catalyzed cross-coupling.

|

| Methyl 6-bromoquinoline-8-carboxylate | Br on benzene ring; CO₂Me in peri-position. | - Reactivity of C-6 Br may differ from C-3 Br.

|

| Methyl 3-bromoquinoline-6-carboxylate | Br on pyridine ring; CO₂Me in a less hindered position. | - C-3 Br remains a reactive handle.

|

Influence of Substituents on Chemical Reactivity and Selectivity

The specific nature and location of the bromo and methyl carboxylate substituents are the primary drivers of the molecule's reactivity, governing outcomes through a combination of steric and electronic effects.

The electronic landscape of the quinoline ring is inherently polarized, with the pyridine ring being electron-deficient and the benzene ring being comparatively electron-rich. reddit.com This is further influenced by the two electron-withdrawing substituents in Methyl 3-bromoquinoline-8-carboxylate.

Bromine (at C-3): As an electronegative halogen, bromine withdraws electron density via the inductive effect, further deactivating the pyridine ring towards electrophilic attack.

Methyl Carboxylate (at C-8): This group is strongly electron-withdrawing through both inductive and resonance effects, deactivating the benzene ring.

The combined effect of these two groups makes the entire quinoline scaffold significantly electron-deficient and less susceptible to electrophilic aromatic substitution compared to unsubstituted quinoline. acs.org When such reactions are forced, they are directed away from the highly deactivated pyridine ring and onto the benzene ring, primarily at the C-5 and C-7 positions, which are least deactivated by the C-8 carboxylate. researchgate.net

Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, typically at the C-2 and C-4 positions. The presence of the electron-withdrawing bromine at C-3 enhances this effect. Therefore, Methyl 3-bromoquinoline-8-carboxylate is primed for derivatization via nucleophilic substitution reactions on the pyridine ring. nih.govrsc.org

| Process | Governing Electronic Factors | Predicted Outcome for Methyl 3-bromoquinoline-8-carboxylate |

|---|---|---|

| Electrophilic Substitution | - Pyridine ring is strongly deactivated by nitrogen.

| Reaction is disfavored but would likely occur at C-5 or C-7. |

| Nucleophilic Substitution | - Pyridine ring is electron-deficient and activated toward nucleophiles.

| Favored at the C-2 and C-4 positions of the pyridine ring. |

| Palladium-Catalyzed Cross-Coupling | - The C-Br bond serves as a reactive site for oxidative addition. | Efficient derivatization at the C-3 position is expected. |

Rational Design Principles for Modified Quinoline Scaffolds

The quinoline core is considered a "privileged structure" in medicinal chemistry, and Methyl 3-bromoquinoline-8-carboxylate serves as an excellent starting scaffold for rational drug design. nih.govresearchgate.net The design principles for modifying this scaffold involve leveraging its distinct chemical handles to systematically alter its properties and explore structure-activity relationships (SAR). researchgate.netnih.gov

The 3-bromo substituent is a key functional group for introducing molecular diversity. It acts as a versatile anchor point for various palladium-catalyzed cross-coupling reactions, including:

Suzuki-Miyaura Coupling: To form C-C bonds with aryl or vinyl boronic acids. researchgate.netnih.gov

Sonogashira Coupling: To introduce alkyne functionalities.

Buchwald-Hartwig Amination: To form C-N bonds, attaching various amine-containing groups.

These reactions allow chemists to append a wide array of functional groups at the C-3 position, exploring how different substituents in this region affect biological activity.

The 8-carboxylate group offers another site for modification. It can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into a variety of amides or other ester derivatives. researchgate.netnih.gov This allows for the introduction of new hydrogen bond donors/acceptors or groups that can modulate the molecule's steric profile, solubility, and pharmacokinetic properties.

Rational design strategies often involve the deliberate introduction of specific groups to achieve a desired effect. manchester.ac.ukbenthamscience.com For example, bulky groups might be added to exploit steric effects to block metabolic pathways on the quinoline core, thereby increasing the compound's bioavailability. benthamscience.com By systematically modifying the C-3 and C-8 positions, libraries of new compounds can be generated and screened for enhanced potency, selectivity, or improved drug-like properties. researchgate.net

Theoretical and Computational Chemistry Studies of Brominated Quinolines

Quantum Chemical Calculations on Molecular Geometry and Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in determining the three-dimensional arrangement of atoms (molecular geometry) and the distribution of electrons within a molecule (electronic structure). nih.govnih.gov For quinoline (B57606) derivatives, DFT methods like B3LYP are commonly used to optimize molecular geometries and calculate various electronic properties. nih.govresearchgate.net

The geometry of the quinoline core is largely planar, and the introduction of substituents such as a bromine atom at the C3 position and a methyl carboxylate group at the C8 position can induce minor distortions in the ring structure. Computational methods can precisely predict bond lengths, bond angles, and dihedral angles.

The electronic structure is described by molecular orbitals, most notably the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals are critical for understanding a molecule's reactivity. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical stability; a larger gap suggests higher stability and lower chemical reactivity. nih.gov For substituted quinolines, the nature and position of substituents significantly influence the HOMO-LUMO gap. scirp.org Electron-withdrawing groups, such as bromine, tend to lower the energy gap, thereby increasing the reactivity of the quinoline system. scirp.org

Another important tool for analyzing electronic structure is the Molecular Electrostatic Potential (MEP) map. The MEP surface visualizes the charge distribution across the molecule, identifying electron-rich regions (prone to electrophilic attack) and electron-poor regions (prone to nucleophilic attack). ufms.brarabjchem.org This allows for a visual understanding of the molecule's reactive sites.

Table 1: Calculated Electronic Properties of Substituted Quinolines from DFT Studies

| Compound/Derivative | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Method/Basis Set |

| Quinoline (general) | Varies | Varies | ~4.5 | DFT/B3LYP |

| Bromo-substituted quinolin-4-one | - | - | Lower than unsubstituted | DFT/B3LYP/6-311G(d) |

| Dichloro-substituted quinoline | Varies | Varies | Lower than unsubstituted | DFT |

| Quinoline Derivative E | - | - | 0.130 | B3LYP/6-311G(d,p) |

| Quinoline Derivative C | - | - | 0.1609 | B3LYP/6-311G(d,p) |

Note: Specific values for Methyl 3-bromoquinoline-8-carboxylate are not available in the provided sources; this table illustrates trends observed in related quinoline derivatives.

Computational Analysis of Molecular Interactions and Protonation Processes

Computational methods are essential for studying how Methyl 3-bromoquinoline-8-carboxylate interacts with other molecules, such as solvents or biological macromolecules. Techniques like molecular docking and molecular dynamics (MD) simulations can predict the binding affinity and interaction modes between a ligand and a protein active site. nih.govnih.gov These simulations provide insights into the non-covalent interactions—such as hydrogen bonds, van der Waals forces, and electrostatic interactions—that stabilize the complex. nih.gov The bromine atom and the carbonyl group of the ester in Methyl 3-bromoquinoline-8-carboxylate can participate in various intermolecular interactions.

The study of protonation is also a key area of computational analysis. The quinoline ring contains a nitrogen atom that can be protonated, and its basicity is influenced by the substituents. Computational studies can predict the pKa values and investigate the structural and electronic changes that occur upon protonation. nih.gov Protonation can significantly alter a molecule's fluorescence and its ability to interact with metal ions. researchgate.net For instance, studies on 8-hydroxyquinoline (B1678124) have shown that protonation diminishes fluorescence, while deprotonation enhances it. researchgate.net Understanding the protonation state is crucial as it affects the molecule's behavior in different chemical environments. Computational models can explore the fragmentation pathways of protonated molecules, which is relevant in mass spectrometry analysis. nih.gov

Prediction of Chemical Reactivity and Mechanistic Pathways

Theoretical calculations are powerful in predicting the chemical reactivity of molecules and elucidating potential reaction mechanisms. rsc.org Reactivity descriptors derived from DFT, such as electronegativity, chemical hardness, and softness, help in understanding and predicting molecular behavior. nih.gov

Frontier Molecular Orbital (FMO) theory is a cornerstone in this area. The distribution of the HOMO and LUMO across the molecule indicates the likely sites for electrophilic and nucleophilic attack, respectively. For quinoline derivatives, substituents dictate the localization of these orbitals.

Fukui functions and dual descriptor analysis provide more detailed, site-specific reactivity information. scirp.orgnih.gov These descriptors help to pinpoint the atoms within the molecule that are most susceptible to nucleophilic, electrophilic, or radical attack. nih.gov For instance, in the bromination of quinolin-4(1H)-ones, the reaction's direction is highly dependent on the nature of the substituent at the C3 position. nuph.edu.ua

Computational chemistry also allows for the mapping of reaction pathways. By calculating the energies of reactants, transition states, and products, chemists can determine the activation energy barriers for different potential reactions. nih.govnih.gov This is invaluable for understanding reaction kinetics and predicting the most favorable mechanistic pathway. For example, computational studies can be used to investigate the mechanism of nucleophilic aromatic substitution (SNAr) reactions, where a nitro group can activate a neighboring bromo group for substitution. nih.govresearchgate.net

Mechanistic Investigations of Quinoline Ring System Reactions

Elucidation of Reaction Mechanisms in Quinoline (B57606) Annulation

The construction of the quinoline ring system, a process known as quinoline annulation, can be achieved through various synthetic strategies. Mechanistic studies in this area often focus on understanding the step-by-step formation of the bicyclic heteroaromatic structure. While specific studies detailing the annulation pathways to form or involving Methyl 3-bromoquinoline-8-carboxylate are not prevalent, general mechanisms for quinoline synthesis offer a conceptual framework.

Palladium-catalyzed cross-coupling reactions, for instance, are a cornerstone of modern organic synthesis and are frequently employed in the construction of complex aromatic systems. Annulation reactions leading to substituted quinolines often involve intermediates where new carbon-carbon and carbon-nitrogen bonds are formed in a concerted or stepwise manner. The precise mechanism, including the nature of the catalytic species and the sequence of bond formation, is typically elucidated through a combination of kinetic studies, isotopic labeling experiments, and computational modeling. However, the application of these studies specifically to Methyl 3-bromoquinoline-8-carboxylate has not been extensively reported.

Table 1: General Mechanistic Steps in Palladium-Catalyzed Annulation Reactions

| Step | Description | Key Intermediates |

| Oxidative Addition | The palladium(0) catalyst inserts into the carbon-halogen bond of an aryl halide. | Organopalladium(II) complex |

| Migratory Insertion | An alkene or alkyne inserts into the palladium-carbon bond. | Seven-membered palladacycle |

| Reductive Elimination | The desired product is eliminated from the palladium center, regenerating the palladium(0) catalyst. | Annulated product and Pd(0) |

This table represents a generalized mechanism for palladium-catalyzed annulation reactions and is not based on specific experimental data for Methyl 3-bromoquinoline-8-carboxylate.

Characterization of Reactive Intermediates in Functionalization Reactions

The functionalization of the quinoline core, particularly at the bromine-substituted position of Methyl 3-bromoquinoline-8-carboxylate, is expected to proceed through various reactive intermediates depending on the reaction type. In palladium-catalyzed cross-coupling reactions such as the Suzuki or Heck reaction, organopalladium species are key intermediates.

The characterization of these transient species is crucial for understanding the reaction mechanism and optimizing reaction conditions. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and mass spectrometry are invaluable for identifying and structurally characterizing these intermediates. For instance, the formation of a palladium(II) intermediate after oxidative addition of the aryl bromide to a palladium(0) catalyst is a critical step. Subsequent transmetalation (in Suzuki coupling) or carbopalladation (in Heck coupling) leads to further intermediates that ultimately yield the functionalized product.

Table 2: Common Reactive Intermediates in Functionalization of Aryl Halides

| Intermediate Type | Reaction Context | Characterization Methods |

| Organopalladium(II) Complex | Suzuki, Heck, Buchwald-Hartwig | NMR, X-ray Crystallography |

| Palladacycle | C-H Activation/Annulation | NMR, X-ray Crystallography |

| Radical Cations/Anions | Photoredox Catalysis | EPR Spectroscopy, Cyclic Voltammetry |

This table lists common reactive intermediates in the functionalization of aryl halides in general. Specific data for Methyl 3-bromoquinoline-8-carboxylate is not available.

Applications in Chemical Biology Research: Utility As Chemical Probes and Synthetic Intermediates

Exploration in Drug Discovery Research Frameworks

The structural attributes of Methyl 3-bromoquinoline-8-carboxylate make it a compound of significant interest within drug discovery pipelines. Its utility spans from being a foundational element in the synthesis of novel drugs to its use in constructing libraries of compounds for high-throughput screening.

The presence of a bromine atom on the quinoline (B57606) ring of Methyl 3-bromoquinoline-8-carboxylate makes it an excellent substrate for a variety of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig reactions. These reactions are fundamental in modern medicinal chemistry for creating carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of diverse molecular fragments. For instance, the regioselective synthesis of 3-bromoquinoline (B21735) derivatives has been demonstrated as a viable strategy for producing precursors to more complex molecules. acs.org The ester group at the 8-position can be hydrolyzed to the corresponding carboxylic acid or converted into an amide, further expanding the synthetic possibilities.

Research has shown that brominated quinolines can be transformed into various derivatives, including those with methoxy (B1213986) and nitro groups, which have shown potential antiproliferative activity. nih.gov This highlights the role of bromoquinolines as key intermediates in the synthesis of potential therapeutic agents. The ability to selectively modify different positions of the quinoline scaffold is crucial for optimizing the pharmacological properties of a lead compound.

Table 1: Synthetic Transformations of Bromoquinoline Intermediates

| Reaction Type | Reagents | Resulting Functional Group | Application |

| Suzuki Coupling | Boronic Acids, Palladium Catalyst | Aryl or Heteroaryl Group | Introduction of diverse substituents to modulate biological activity. |

| Buchwald-Hartwig Amination | Amines, Palladium Catalyst | Amino Group | Formation of key pharmacophores in kinase inhibitors. |

| Hydrolysis | Base or Acid | Carboxylic Acid | Enables amide bond formation for library synthesis. |

| Nucleophilic Aromatic Substitution | Nucleophiles (e.g., Morpholine) | Substituted Amino Group | Creation of derivatives with potent biological effects. nih.gov |

This table illustrates common synthetic reactions where bromoquinoline intermediates like Methyl 3-bromoquinoline-8-carboxylate are utilized.

A key strategy in modern drug discovery is the generation of compound libraries, which are large collections of structurally related molecules that can be screened for biological activity. The quinoline scaffold is a well-established "privileged structure" in medicinal chemistry, meaning it is a structural framework that is capable of binding to multiple biological targets. rsc.org

Halogenated quinolines, such as iodo- and bromo-derivatives, are particularly useful for library synthesis due to their reactivity in cross-coupling reactions. nih.gov Methyl 3-bromoquinoline-8-carboxylate can serve as a versatile starting point for creating a library of quinoline-8-carboxylate derivatives. By varying the substituents at the 3-position via cross-coupling, and by modifying the carboxylate group, a large number of distinct compounds can be rapidly synthesized. This approach allows for a systematic exploration of the structure-activity relationship (SAR) of quinoline-based compounds against a particular biological target.

Investigation of Molecular Interactions in Biological Systems

Chemical probes derived from Methyl 3-bromoquinoline-8-carboxylate can be used to investigate the interactions between small molecules and biological macromolecules, such as enzymes and proteins. This is crucial for understanding disease mechanisms and for the rational design of new drugs.

Cytochrome P450 (CYP) enzymes are a superfamily of proteins that play a central role in the metabolism of drugs, other xenobiotics, and endogenous compounds. researchgate.net The quinoline nucleus is known to interact with these enzymes. For example, the parent compound, quinoline, is metabolized by several human CYP enzymes, including CYP2E1 and CYP2A6, to form metabolites like 3-hydroxyquinoline (B51751) and quinoline-5,6-diol. nih.gov

Given this precedent, derivatives like Methyl 3-bromoquinoline-8-carboxylate are valuable tools for probing the active sites of CYP enzymes. In-silico studies have been conducted on various quinoline derivatives to predict their interactions with and potential inhibition of CYP450 enzymes. researchgate.net Such studies are critical in early drug development to identify potential drug-drug interactions. Furthermore, related heterocyclic compounds like quinazolines have been synthesized and identified as potent and selective inhibitors of specific CYP isoforms, such as CYP1B1, which is implicated in several cancers. nih.gov

Protein kinases are a large family of enzymes that regulate a wide range of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. nih.gov The quinoline scaffold is a key component of several approved protein kinase inhibitors. nih.gov

Derivatives of quinoline have been extensively investigated as inhibitors of various protein kinases. For instance, 4-aminoquinoline-3-carboxamide derivatives have been developed as potent inhibitors of Bruton's tyrosine kinase (BTK), a target for autoimmune diseases. nih.gov Other quinoline-based small molecules have shown inhibitory activity against kinases such as Src and epidermal growth factor receptor (EGFR). researchgate.net The versatility of the quinoline scaffold allows for the fine-tuning of selectivity and potency against different kinases. researchgate.netresearchgate.net While direct studies on Methyl 3-bromoquinoline-8-carboxylate as a kinase inhibitor are not prominent, its potential as a scaffold for developing such inhibitors is significant, given the established activity of related compounds.

Table 2: Examples of Quinoline-Based Protein Kinase Inhibitors

| Kinase Target | Quinoline Derivative Class | Therapeutic Area |

| EGFR | 4-Anilinoquinazolines | Cancer |

| Src | 4-(Phenylamino)quinoline-3-carbonitriles | Cancer |

| BTK | 4-Aminoquinoline-3-carboxamides | Autoimmune Diseases nih.gov |

| VEGFR | 2-Aryl-quinolines | Cancer researchgate.net |

This table provides examples of protein kinase targets and the corresponding classes of quinoline-based inhibitors, illustrating the importance of this scaffold in kinase inhibitor research.

Contribution to Understanding Metabolic Pathways

Understanding the metabolic fate of a compound is crucial for its development as a therapeutic agent or a chemical probe. The introduction of a bromine atom can significantly influence a molecule's metabolic stability and pathway. Bromine atoms can enhance lipophilicity, which may improve membrane permeability and bioavailability, but can also provide a site for metabolic attack. researchgate.net

Studies on the microbial metabolism of quinoline and its methylated analogs have shown that the degradation pathway often involves hydroxylation of the ring system. nih.gov For example, Pseudomonas putida has been shown to metabolize 4-methylquinoline (B147181) to various hydroxylated and ring-opened products. nih.gov While the specific metabolic pathway of Methyl 3-bromoquinoline-8-carboxylate has not been detailed, it is plausible that it would undergo similar initial hydroxylation steps, followed by further degradation. Research into the metabolism of such halogenated heterocycles can provide valuable insights into how xenobiotics are processed in biological systems and can guide the design of more metabolically stable drugs.

Future Research Directions and Emerging Methodologies for Quinoline Chemistry

Development of Novel and Efficient Synthetic Routes

Recent advancements have moved towards transition-metal-catalyzed reactions, which offer greater precision and control. For instance, ruthenium-catalyzed aza-Michael additions followed by intramolecular annulation provide access to substituted quinolines under simpler and more manageable conditions. mdpi.com Similarly, cascade reactions, where multiple bond-forming events occur in a single pot, represent a significant leap in efficiency. An example includes the carbocatalytic cascade synthesis of polysubstituted quinolines from 2-vinyl anilines and aldehydes, which proceeds through condensation, electrocyclization, and dehydrogenation steps. mdpi.com Researchers have also explored novel disconnections and intermediates, such as using anilines and two amino acids as heterocyclic precursors in an iodine-induced cycloaddition, showcasing the creative expansion of the synthetic toolkit. mdpi.com These modern strategies provide potential pathways to synthesize complex quinolines like Methyl 3-bromoquinoline-8-carboxylate with higher yields and greater molecular diversity.

Table 1: Comparison of Classical and Modern Quinoline (B57606) Synthetic Strategies

| Feature | Classical Routes (e.g., Skraup, Friedländer) | Modern Routes (e.g., Metal-Catalysis, Cascade Reactions) |

|---|---|---|

| Reaction Conditions | Often harsh (high temp., strong acids) | Generally milder, more controlled |

| Efficiency | Can be low-yielding with side products | Higher yields, improved atom economy |

| Functional Group Tolerance | Limited | Broad, allowing for complex substrates |

| Key Steps | High-temperature ring closure | Catalytic cyclization, C-H activation, cascade sequences |

| Examples | Combes synthesis, Conrad-Limpach synthesis wikipedia.org | Ruthenium-catalyzed annulation, mdpi.com Povarov-type reactions organic-chemistry.org |

Exploration of Undiscovered Chemical Reactivity and Selectivity

The quinoline nucleus possesses a unique electronic structure, with the pyridine (B92270) ring being electron-deficient and susceptible to nucleophilic attack, while the benzene (B151609) ring is more prone to electrophilic substitution, typically at the 5- and 8-positions. numberanalytics.compharmaguideline.com The presence of substituents, such as the bromine atom and the methyl carboxylate group in Methyl 3-bromoquinoline-8-carboxylate, significantly influences this reactivity. The electron-withdrawing nature of these groups further deactivates the ring towards electrophiles but can activate it for certain nucleophilic substitutions. numberanalytics.com

Future research is aimed at uncovering novel reactivity patterns beyond these classical transformations. A key area of exploration is the regioselective functionalization of C-H bonds, which allows for the direct installation of new functional groups without pre-functionalized starting materials, thereby streamlining synthetic sequences. Furthermore, unconventional reactions that temporarily disrupt the aromaticity of the quinoline system are gaining traction. One such example is the regioselective HAT (Hydrogen Atom Transfer)-promoted hydrosilylation, which achieves a semi-reduction of the quinoline ring. nih.gov This reaction proceeds through a radical mechanism, leading to silylated dihydroquinoline products that serve as versatile intermediates for further chemical diversification. nih.gov Understanding how substituents direct the regioselectivity of such novel reactions is a critical goal for synthetic chemists, enabling the precise modification of complex quinoline scaffolds.

Integration with Sustainable and Continuous Flow Chemistry Methodologies

In response to growing environmental concerns, the field of quinoline synthesis is increasingly integrating principles of green and sustainable chemistry. researchgate.net This paradigm shift involves the development of processes that reduce waste, minimize energy consumption, and utilize less hazardous materials. Key strategies include the use of earth-abundant metal catalysts (such as iron and copper) in place of precious metals, the exploration of environmentally benign oxidants like O₂ and H₂O₂, and the use of greener solvents. mdpi.com

A transformative technology in this domain is continuous flow chemistry, where reagents are pumped through a network of tubes and reactors, rather than being mixed in a traditional batch flask. mdpi.com This methodology offers numerous advantages, including superior heat and mass transfer, enhanced safety (especially for hazardous or exothermic reactions), and improved reproducibility. mdpi.comrsc.org Flow chemistry enables rapid optimization of reaction parameters and is highly amenable to automation and scale-up. acs.org Photochemical reactions, which use light to drive chemical transformations, are particularly well-suited for flow reactors, as the high surface-area-to-volume ratio ensures efficient and uniform irradiation. researchgate.net Continuous flow processes have been successfully developed for synthesizing various quinoline derivatives, demonstrating the potential for safer, more efficient, and scalable production. researchgate.netresearchgate.net

Table 2: Advantages of Continuous Flow Chemistry in Quinoline Synthesis

| Advantage | Description |

|---|---|

| Enhanced Safety | Small reactor volumes minimize risks associated with hazardous reagents or exothermic processes. mdpi.com |

| Improved Efficiency | Superior heat and mass transfer can lead to faster reaction rates and higher yields. mdpi.com |

| Scalability | Production can be increased by running the system for longer periods, avoiding batch-to-batch variability. acs.org |

| Rapid Optimization | Automated systems allow for quick screening of reaction conditions (temperature, pressure, residence time). acs.org |

| Integration of Technologies | Easily coupled with photochemical or electrochemical methods for novel synthetic routes. mdpi.comresearchgate.net |

Advanced Spectroscopic and Structural Characterization in Contemporary Research

The unambiguous characterization of novel quinoline derivatives is crucial for understanding their structure and properties. While standard techniques such as Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared Spectroscopy (FT-IR), and Mass Spectrometry (MS) remain indispensable, contemporary research increasingly relies on more advanced methods to provide deeper structural insights. research-nexus.netresearchgate.net

High-Resolution Mass Spectrometry (HRMS) provides exact mass measurements, allowing for the precise determination of a compound's elemental composition. rsc.org For absolute structural confirmation, single-crystal X-ray diffraction is the gold standard, revealing the precise three-dimensional arrangement of atoms in the solid state and providing invaluable data on bond lengths, bond angles, and intermolecular interactions. nih.gov

Complementing these experimental techniques is the growing use of computational chemistry, particularly Density Functional Theory (DFT). DFT calculations can predict molecular geometries, spectroscopic data (like NMR chemical shifts), and electronic properties. research-nexus.netrsc.org Analysis of the Frontier Molecular Orbitals (HOMO and LUMO) helps in understanding the chemical reactivity and electronic transitions of a molecule. nih.gov The combination of these advanced experimental and theoretical methods provides a comprehensive characterization of complex molecules like Methyl 3-bromoquinoline-8-carboxylate, accelerating the pace of discovery in quinoline chemistry.

Table 3: Advanced Characterization Techniques for Quinoline Derivatives

| Technique | Information Provided |

|---|---|

| High-Resolution Mass Spectrometry (HRMS) | Provides exact mass for unambiguous determination of molecular formula. rsc.org |

| Single-Crystal X-ray Diffraction | Determines the precise 3D atomic arrangement, bond lengths, and angles in the solid state. nih.gov |

| Density Functional Theory (DFT) | Predicts optimized molecular structures, spectroscopic properties, and electronic characteristics (e.g., HOMO-LUMO energies). research-nexus.netnih.gov |

| 2D NMR (e.g., COSY, HSQC, HMBC) | Elucidates complex proton and carbon connectivity within the molecule. |

Q & A

Q. What are the common synthetic routes for Methyl 3-bromoquinoline-8-carboxylate, and what experimental parameters influence yield?

Methyl 3-bromoquinoline-8-carboxylate is typically synthesized via nucleophilic substitution or coupling reactions. For example, bromination at the 3-position of quinoline derivatives can be achieved using phosphorus oxybromide (POBr₃) or N-bromosuccinimide (NBS) under controlled temperatures (60–80°C). The carboxylate group at position 8 is often introduced via esterification of the corresponding carboxylic acid using methanol and catalytic sulfuric acid . Key parameters affecting yield include reaction time, solvent polarity (e.g., DMF vs. THF), and stoichiometry of brominating agents. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product from byproducts like di-brominated analogs .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing Methyl 3-bromoquinoline-8-carboxylate?

- NMR Spectroscopy : ¹H/¹³C NMR identifies substitution patterns (e.g., bromine-induced deshielding at C3) and confirms esterification via the methyl group’s singlet at ~3.9 ppm.

- X-ray Crystallography : Resolves molecular geometry and packing motifs. Software like SHELXL refines crystallographic data, addressing issues like thermal motion or disorder .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 280.0).

- Mercury CSD : Visualizes intermolecular interactions (e.g., halogen bonding from bromine) and compares crystal structures to databases .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate low yields in the bromination of quinoline precursors?

Contradictory yields in bromination (e.g., 40–70% in literature) often stem from competing side reactions. Systematic optimization involves:

- Temperature Control : Lower temperatures (40–50°C) reduce di-bromination but may slow kinetics.

- Catalyst Screening : Lewis acids like FeCl₃ enhance regioselectivity for the 3-position .

- Solvent Effects : Polar aprotic solvents (e.g., DCE) improve bromine solubility without hydrolyzing intermediates.

- In Situ Monitoring : TLC or HPLC tracks reaction progress to halt at optimal conversion .

Q. What strategies resolve contradictions in crystallographic refinement for Methyl 3-bromoquinoline-8-carboxylate derivatives?

Discrepancies in crystallographic data (e.g., R-values >5%) may arise from twinning or disorder. Solutions include:

- SHELX Twin Refinement : The

TWINcommand models twinned lattices, whilePARTresolves disorder . - High-Resolution Data : Collect data at synchrotrons (<0.8 Å resolution) to improve electron density maps.

- Hydrogen Bond Analysis : Use Mercury CSD to validate plausible hydrogen-bonding networks against similar structures .

Q. How should reactive intermediates (e.g., bromomethylquinoline) be handled to ensure safety and reproducibility?

Brominated intermediates are toxic and light-sensitive. Protocols include:

- Glovebox Use : Manipulate air-sensitive compounds under nitrogen .

- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid dermal contact .

- Waste Management : Quench reactive bromine residues with sodium thiosulfate before disposal .

Q. What computational tools predict the steric and electronic effects of substituents on Methyl 3-bromoquinoline-8-carboxylate?

- DFT Calculations : Software like Gaussian models electron density maps to assess bromine’s electronegativity and steric hindrance at C3.

- Mercury CSD Materials Module : Screens for halogen-bonding propensity and compares packing efficiency with analogs (e.g., 8-chloroquinoline esters) .

- Molecular Dynamics (MD) : Simulates solubility in solvents like DMSO or ethanol to guide recrystallization .

Q. What statistical methods validate batch-to-batch consistency in synthesized Methyl 3-bromoquinoline-8-carboxylate?

- PCA (Principal Component Analysis) : Reduces NMR/IR spectral data dimensions to identify outliers.

- t-Tests : Compare melting points (±2°C) and HPLC retention times across batches.

- Control Charts : Monitor reaction yields over time to detect deviations (>3σ) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.